Phenyl carbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
phenyl carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c8-7(9)10-6-4-2-1-3-5-6/h1-5H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCCSDNZEIHXOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20211237 | |
| Record name | Phenyl carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20211237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
622-46-8 | |
| Record name | Phenyl carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=622-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Phenyl carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl carbamate | |
| Source | DTP/NCI | |
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| Record name | Phenyl carbamate | |
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| Record name | Phenyl carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.762 | |
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| Record name | PHENYL CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JKB257U27V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Advanced Synthetic Methodologies and Mechanistic Investigations of Phenyl Carbamate
Diverse Synthetic Approaches for Phenyl Carbamate (B1207046) and its Derivatives
Palladium-Catalyzed Synthesis of Phenyl Carbamates
Intermolecular Amidation of Aryl Chlorides
The intermolecular amidation of aryl chlorides is a significant method for forming aryl C-N bonds. Palladium-catalyzed cross-coupling reactions have emerged as a promising approach for this transformation under mild conditions. An efficient method for synthesizing methyl N-phenyl carbamate derivatives involves the intermolecular amidation of aryl chlorides catalyzed by Xphos Pd G2. researchgate.netresearcher.life This protocol demonstrates good chemoselectivity, allowing for targeted C-N bond formation while preserving other functional groups. researchgate.net The methodology also exhibits excellent functional group compatibility, accommodating a diverse range of moieties, including those traditionally considered challenging to handle. researchgate.net The Xphos Pd G2 catalyst plays a crucial role in this transformation due to its high catalytic activity and selectivity. researchgate.net This approach expands the synthetic toolkit for C-N bond formations and highlights the importance of palladium-catalyzed methods in modern organic synthesis, with potential applications in medicinal chemistry and material science. researchgate.net Palladium-catalyzed intermolecular C-N bond-forming reactions between aryl halides and amides, including carbamates, can be achieved using bulky and electron-rich ligands like 2-dialkylphosphino-2'-alkoxyl-1,1'-binaphthyl. researchgate.net
Ligand Effects and Catalyst Optimization in Palladium Systems
Ligand design is crucial for optimizing palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, by influencing catalytic efficiency and selectivity. Electron-rich and spatially bulky ligands, particularly phosphine (B1218219) ligands, are widely used in palladium catalysis. libretexts.org Electron-rich ligands can facilitate the oxidative addition step, while bulky structures enhance orbital overlap on the metal, promoting reductive elimination. libretexts.org
In the context of carbamate synthesis, Pd(II) complexes with pyridine (B92270) ligands have been utilized as catalysts in reactions like the carbonylation of nitrobenzene (B124822) to ethyl N-phenylcarbamate. acs.org Studies have shown a correlation between catalytic efficiency and ligand basicity, with more basic ligands generally leading to increased reaction yields. acs.org However, steric effects, particularly with 2/6 substituents on pyridine ligands, can also influence the outcome, suggesting that 3 or 4 substitution might offer a better correlation with basicity. acs.org
Optimization studies involving a range of structurally diverse Pd(II) complexes with pyridine ligands have shown that many precursors provide high yields (typically >90%) in cross-coupling reactions. acs.org Minor differences were observed between bis and tetrakis complexes with the same ligand, indicating that the complex nature and counterions may not significantly impact catalytic effectiveness. acs.org However, the specific substituent on the pyridine ring can influence activity, with some ligands showing better performance than others. acs.org
For instance, in the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674) to generate aryl isocyanates or their phenyl carbamate derivatives, the choice of ligand is essential for an efficient catalytic system. mit.edu The presence of bulky tert-butyl substituents on the phosphorus, combined with a methoxy (B1213986) group on the top ring of a biaryl ligand, has been found to be crucial for effective catalysis in such transformations. mit.edu
Transcarbamoylation Reactions Utilizing this compound
Transcarbamoylation reactions offer an alternative method for synthesizing carbamates, avoiding the use of often costly and moisture-sensitive isocyanates. researchgate.netorganic-chemistry.org this compound can be utilized as a carbamoylating agent in these reactions. researchgate.netorganic-chemistry.org
A tin-catalyzed transcarbamoylation of primary and secondary alcohols with this compound has been developed. researchgate.netorganic-chemistry.orgchemicalbook.comlookchem.com This reaction proceeds smoothly in toluene (B28343) at 90°C in the presence of a tin catalyst, such as dibutyltin (B87310) maleate, yielding the corresponding carbamates in good yields. researchgate.netorganic-chemistry.orgchemicalbook.comlookchem.com This method is considered mild and exhibits broad functional-group tolerance. researchgate.netorganic-chemistry.orgchemicalbook.comlookchem.com It has been shown to be effective for various primary and secondary alcohols, although steric hindrance can reduce efficiency with tertiary alcohols. organic-chemistry.org The method is characterized by its simplicity, cost-effectiveness, and the use of air-stable reagents. organic-chemistry.org
This compound has also been employed in the synthesis of cyclic peptides via a carbamate bond forming process catalyzed by a nonribosomal peptide cyclase. acs.org
Carbamic Acid Derivatives via Carbocation Character Induction
Carbamic acid derivatives, including carbamate esters, are a class of organic compounds with diverse applications. thieme-connect.deontosight.ai While carbamic acids themselves are generally unstable at room temperature, decomposing into ammonia (B1221849) and carbon dioxide, carbamate esters are typically more stable. thieme-connect.dewikipedia.org
The formation of carbamic acid derivatives can involve the induction of carbocation character. For instance, cleavage of N-tert-butoxycarbonyl (Boc) and related carbamates often proceeds via an S_N1-type reaction in the presence of protic or Lewis acids, generating a carbamic acid which subsequently decarboxylates to the free amine. thieme-connect.de This process involves the formation of a stabilized carbocation from the O-alkyl group of the carbamate. thieme-connect.de
In some cases, the activation of electrophilicity of stable Y-delocalized carbamate cations can lead to the generation of isocyanates. researchgate.net Under strongly acidic conditions, carbamates substituted with methyl salicylate (B1505791) can be ionized to the isocyanate cation through (di)protonation of the salicylate. researchgate.net This formed isocyanate cation can then react intramolecularly or intermolecularly to form various products, such as aromatic lactams or amides. researchgate.net
Amine Protecting Group Strategies in Peptide Synthesis
Carbamates are widely used as amine protecting groups in organic synthesis, particularly in peptide synthesis. thieme-connect.deacs.orguwindsor.camasterorganicchemistry.com They are advantageous because their cleavage typically does not affect neighboring amide bonds in peptides. thieme-connect.de Phenyl carbamates, also referred to as phenyloxycarbonyl (Phoc) carbamates, have been studied for their use as amine protecting groups in peptide synthesis. acs.orgnih.gov
While phenyl carbamates possess a good leaving group, they are reported to be stable over time, allowing for large-scale synthesis of synthons. acs.orgnih.gov However, in some peptide synthesis applications, the Phoc group was found to be rapidly displaced by other protecting groups like Boc and Fmoc due to intramolecular cyclization reactions. acs.orgnih.gov Despite this, there has been a revival in the use of phenyloxycarbamates for the preparation of various compounds, including ureas and polyureas, and for peptide bond formation without coupling agents. acs.orgnih.gov
This compound can serve as both a protective group for amines and a chemoselective group to differentiate between phenyl carbamates of primary and secondary amines. acs.orgnih.gov
Chemoselective Reactivity for Primary versus Secondary Amines
Phenylcarbamates exhibit chemoselective reactivity towards primary versus secondary amines. Phenylcarbamates derived from primary amines are reactive and can readily form ureas. acs.orgnih.gov In contrast, phenylcarbamates of secondary amines are less reactive towards urea (B33335) formation and can be utilized as tags due to the presence of rotamers. acs.orgnih.gov
Studies have demonstrated this chemoselective reactivity. For example, in the case of N-ethyl-1,2-diamine, selective transformation of the NH-Phoc moiety of the bis(carbamate) was observed, leading to the formation of a dissymmetric urea when reacted with benzylamine. acs.org Dissymmetric ureas can be obtained in good yields with total selectivity for aliphatic versus aromatic amines. acs.orgnih.gov
The mechanism of basic hydrolysis of Phoc carbamates differs based on the substitution on the nitrogen atom. acs.orgnih.gov Phoc carbamates from primary amines react via an E1cb-type mechanism involving the in situ formation of an isocyanate intermediate. acs.orgnih.gov For N,N-disubstituted this compound esters (derived from secondary amines), the reaction typically requires harsher conditions and proceeds via a B_Ac2 mechanism. acs.orgnih.gov
Deprotection Studies with Tetra-n-butylammonium Fluoride (B91410) (TBAF)
Deprotection of carbamates, including phenyl carbamates, can be achieved using various methods. Tetra-n-butylammonium fluoride (TBAF) has been investigated as a reagent for the deprotection of carbamates. acs.orgnih.govresearchgate.netlookchem.comorganic-chemistry.orgjst.go.jp
Studies have shown that TBAF can effectively cleave this compound moieties. researchgate.netlookchem.com The deprotection with TBAF in THF has been reported as a mild method for the removal of carbamates from various substrates, including indole, indoline, N-methyl aniline (B41778), aniline, and tryptamine (B22526) derivatives. researchgate.netlookchem.com The sensitivity of the deprotection reaction to solvent and substrate has been noted. acs.orgnih.gov
The mechanism proposed for the reaction of TBAF with phenylcarbamate involves basic hydrolysis. acs.orgnih.gov For phenylcarbamates of primary amines, this is consistent with an E1cb-type mechanism involving the deprotonation of the ionizable NH-Phoc and subsequent formation of an isocyanate intermediate. acs.orgnih.gov The isocyanate intermediate can then be hydrolyzed to the free amine by water present in TBAF. acs.orgnih.gov Depending on the nature of the amine formed, it can also trap the isocyanate intermediate to yield the corresponding urea. acs.orgnih.gov This can lead to the formation of symmetrical urea from the corresponding phenylcarbamate under mild conditions using a catalytic amount of TBAF. acs.orgnih.gov
This compound has been observed to be highly sensitive to cleavage by TBAF, with rapid reaction occurring even at room temperature with a relatively small amount of TBAF. lookchem.com
Data Table: Chemoselective Reactivity of Phenylcarbamates with Amines
| Amine Type | Phenylcarbamate Reactivity | Primary Product | Mechanism (Basic Hydrolysis) |
| Primary Amine | Reactive | Urea | E1cb (via Isocyanate) |
| Secondary Amine | Less Reactive | Tag (Rotamers) | B_Ac2 (harsher conditions) |
Data Table: Deprotection of Indolyl Carbamates with TBAF in THF
| Carbamate Derivative | TBAF Equivalents | Temperature | Reaction Time | Indole Yield |
| This compound | 5 | rt | 30 min | Not specified (rapid reaction) lookchem.com |
| This compound | 1.2 | rt | 24 h | Nearly totally cleaved lookchem.com |
| This compound | 5 | Reflux | 15 min | Not specified (cleaved) lookchem.com |
| This compound | 1.2 | Reflux | Not specified | Slower cleavage lookchem.com |
Elucidation of Reaction Mechanisms and Kinetics
Understanding the reaction mechanisms and kinetics of this compound transformations is crucial for controlling reaction outcomes and developing efficient synthetic routes.
The hydrolysis of phenyl carbamates can proceed through different mechanisms depending on the substitution pattern on the nitrogen atom. The mechanism of basic hydrolysis of phenyloxycarbonyl (Phoc) carbamates varies with the number of substituents on the nitrogen atom. acs.orgnih.gov
Phenyl carbamates derived from primary amines often react via an E1cb-type mechanism in basic conditions. acs.orgnih.gov This mechanism involves the in situ formation of an isocyanate intermediate. acs.orgnih.gov Evidence suggests that the hydrolytic conversion of aryl carbamates to amines in basic media involves an E1cB elimination with the formation of isocyanate intermediates. rsc.org The E1cB mechanism is characterized by a pre-equilibrium deprotonation followed by an unimolecular rate-determining step involving the expulsion of the leaving group to form an unsaturated intermediate, such as an isocyanate for carbamates. psu.edu The presence of a labile hydrogen on the nitrogen atom is suggested to be necessary to initiate this reaction pathway. acs.orgnih.gov
For N,N-disubstituted carbamate phenyl esters, the hydrolysis reaction conditions are typically more drastic, proceeding via a BAc2 mechanism. acs.orgnih.gov This mechanism involves a nucleophilic attack by hydroxide (B78521) ion on the carbonyl carbon. rsc.org Blocking the E1cB mechanism by introducing N,N-disubstitution on the substrate provides a definitive argument in mechanistic studies, as the N,N-disubstituted compound, incapable of forming the conjugated anion required for E1cB, serves as a model for BAc2 behavior. psu.edu N,N-disubstituted phenylcarbamates have demonstrated stability under harsh conditions, supporting their different hydrolysis pathway compared to primary amine derivatives. nih.gov
The formation of an isocyanate intermediate is a key feature in the hydrolysis of certain phenyl carbamates, particularly those derived from primary amines. acs.orgnih.govrsc.org This intermediate results from the deprotonation of the ionizable N-H bond followed by the elimination of the phenoxy group. acs.orgnih.gov The isocyanate intermediate can then undergo hydrolysis by water molecules to yield the corresponding amine and carbon dioxide. acs.orgnih.gov Alternatively, depending on the nature of the amine formed, it can trap the isocyanate intermediate to produce a urea derivative. acs.orgnih.gov Studies have shown that the formation of urea is corroborated by experimental results, and the nature of the amine substituent can influence the proportion of amine and urea products. nih.gov For instance, bulky aliphatic groups may favor amine formation, while other substituents can lead to selective urea formation. nih.gov
One-pot synthesis strategies for methyl N-phenyl carbamate (MPC), a derivative of this compound, from readily available precursors like aniline, urea, and methanol (B129727) have been investigated, revealing different mechanistic pathways. acs.orgresearchgate.net
In the one-pot synthesis of methyl N-phenyl carbamate from aniline, urea, and methanol, plausible reaction paths have been conjectured based on the analysis of reaction components over time. acs.org One significant pathway proceeds via a phenylurea intermediate. acs.orgresearchgate.net In the absence of a catalyst, the pathway involving a phenylurea intermediate has been determined to be the major reaction path through thermodynamic analysis and experimental verification. acs.org Another possible pathway utilizes methyl carbamate as an intermediate. acs.orgresearchgate.net The presence of a catalyst, such as γ-Al2O3, can influence the reaction path, shifting it from the phenylurea intermediate route to the methyl carbamate intermediate route. acs.org The reaction between phenylurea and methanol can spontaneously occur, producing methyl N-phenyl carbamate as the main product, and the addition of a catalyst, particularly a basic one, can significantly enhance the yield. psu.edu
Table 1: Hydrolysis Mechanisms of Phenyl Carbamates
| Carbamate Type | Mechanism | Key Intermediate | Conditions |
| Primary Amine Derivatives | E1cb | Isocyanate | Basic |
| N,N-Disubstituted Esters | BAc2 | Tetrahedral | More drastic basic |
Table 2: Mechanistic Pathways in One-Pot MPC Synthesis
| Starting Materials | Potential Intermediates | Major Pathway (No Catalyst) | Major Pathway (with γ-Al2O3) |
| Aniline, Urea, Methanol | Phenylurea, Methyl Carbamate | Phenylurea | Methyl Carbamate |
B<sub>Ac</sub>2 Mechanism for N,N-Disubstituted Carbamate Phenyl Esters
Computational and Spectroscopic Investigations of Reaction Intermediates and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), and spectroscopic techniques, such as NMR and IR spectroscopy, are powerful tools for elucidating the intricate details of reaction mechanisms involving phenyl carbamates mdpi.comnih.govethz.chresearchgate.netacs.orguv.esmdpi.com. These methods allow for the identification of key intermediates, the determination of transition state structures and energies, and the quantification of activation barriers, providing insights often inaccessible through experimental techniques alone mdpi.comethz.ch.
DFT calculations have been employed to investigate the formation of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate through Pd-catalyzed synthesis mdpi.com. This study confirmed that the direct reaction between (R)-(-)-2-phenylglycinol and methyl chloroformate is not spontaneous and requires a catalyst mdpi.com. The computational analysis proposed a detailed mechanistic pathway involving ligand dissociation, intermediate formation, and hydrogenation mdpi.com. The role of the palladium catalyst was shown to stabilize reaction intermediates and facilitate transformations mdpi.com. Two reaction pathways were identified computationally, with calculated net reaction energies supporting their feasibility mdpi.com. Experimental NMR data aligned with the computational results, supporting the formation of proposed intermediates mdpi.com.
Computational studies have also been used to understand the mechanism of urethane (B1682113) formation and cleavage reactions, using methyl this compound as a model ethz.chresearchgate.net. DFT methods have been applied to identify transition state geometries for concerted auto-catalytic mechanisms ethz.ch. These studies explore how different mechanisms contribute to the reaction rate depending on factors like temperature and solvent ethz.ch.
In the context of intramolecular arylations of carbamate-stabilized carbanions, in situ IR spectroscopy and DFT calculations have been used to probe the reaction mechanisms nih.gov. The IR studies revealed several intermediates along the rearrangement pathway, including a "pre-lithiation complex," the deprotonated carbamate, the rearranged anion, and the final arylated carbamate nih.gov. DFT calculations predicted the movement of the solvated lithium cation during the reaction and identified the lowest-energy transition structure, which correlated with observed stereochemical inversion nih.gov. Neither IR studies nor DFT calculations provided evidence for a dearomatized intermediate nih.gov.
DFT approaches have also been utilized to study the reaction between N-benzoyl carbamates and amines for the synthesis of substituted N-benzoyl urea derivatives researchgate.net. These studies aim to determine whether the reaction proceeds via a stepwise or concerted pathway by analyzing the optimized structures of reactants, intermediates, and transition states researchgate.net.
Spectroscopic methods, particularly NMR, are crucial for experimentally identifying and characterizing intermediates formed during this compound synthesis and reactions nih.govmdpi.comthieme-connect.com. For example, ¹H NMR has been used to determine the ratio of amine to urea products in Phoc carbamate deprotection studies and to identify rotamers of carbamate compounds nih.gov. NMR data can also be compared with computationally predicted data to validate proposed intermediates and reaction pathways mdpi.com. In situ IR spectroscopy allows for the real-time monitoring of reactions and the detection of transient intermediates that may be difficult to isolate nih.gov.
Computational studies provide valuable data on the energetics of different reaction steps and the structures of transition states. For example, in the Pd-catalyzed synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, computational analysis provided interaction energies for intermediate formation steps mdpi.com.
| Step | Interaction Energy (kcal/mol) |
| Formation of compound (7) | -177.5 |
| Interaction of compound (7) with compound (2) | -55.2 |
This table summarizes interaction energies from reference mdpi.com for specific steps in a Pd-catalyzed carbamate synthesis. An interactive table could allow users to explore energies for different steps or pathways.
The combination of computational and spectroscopic techniques offers a powerful approach to gain a comprehensive understanding of the complex reaction mechanisms involving phenyl carbamates, enabling the rational design of improved synthetic methodologies.
Advanced Computational and Theoretical Studies of Phenyl Carbamate
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are used to study the electronic structure of phenyl carbamate (B1207046) and its derivatives, providing information about electron distribution, molecular orbitals, and potential reactive sites. These studies help in understanding the intrinsic reactivity of the molecule and how it might interact with other species.
Density Functional Theory (DFT) Calculations for Reaction Pathways and Activation Energies
Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. DFT calculations have been applied to study reaction pathways and determine activation energies for reactions involving phenyl carbamate or related carbamates. For instance, DFT has been used to investigate the mechanism of urethane (B1682113) formation and cleavage reactions, using methyl this compound as a model system. ethz.ch These calculations can identify transition states and intermediates, providing insights into the energy profile of a reaction. ethz.chrsc.org DFT studies have also been employed to understand the catalytic activity of different substances in carbamate formation reactions. rsc.org The M06-2X functional with the 6-311G(d,p) basis set is one approach used for geometry optimization and energy calculations in such studies. rsc.org Another study utilized the B3LYP functional with the 6-31g(d,p) basis set for electronic structure calculations of retigabine (B32265) derivatives, which are substituted phenyl carbamates, to analyze their relationship with biological activity. chemrj.org
DFT calculations can provide activation energies for different reaction pathways. For example, in the Pd-catalyzed formation of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, DFT calculations identified two reaction pathways with different net energies. mdpi.com Pathway 1 showed a net energy of -84.7 kcal/mol, while Pathway 2 initially had a positive energy of 90.1 kcal/mol, but the regeneration of intermediates led to a total reaction energy of -238.7 kcal/mol, confirming the feasibility of both routes. mdpi.com
Molecular Dynamics Simulations to Understand Conformational Dynamics
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing information about their conformational dynamics and flexibility. MD simulations can explore the different possible shapes (conformers) a molecule can adopt and how it moves between these shapes.
For this compound derivatives, particularly those used as chiral stationary phases in chromatography, MD simulations have been employed to understand their structural behavior. For instance, MD simulations have been used to model cellulose (B213188) tris(phenylcarbamate) (CTPC) and cellulose tris(3,5-dimethylphenylcarbamate) (CDMPC) to explore their interaction modes with chiral compounds. nih.gov These simulations can reveal the helical structure of the cellulose backbone and how the pendant phenylcarbamate groups are arranged. nih.govmdpi.com MD simulations can also provide insights into the flexibility of different parts of a molecule or a larger structure like a polymer chain. nih.govresearchgate.net
MD simulations of analogous compounds to benzyl (B1604629) (2-hydroxy-4-(3-oxomorpholino)phenyl)carbamate, which contains a this compound moiety, have suggested the presence of dominant conformers with different arrangements of the benzyl and morpholino groups.
Conformational Analysis and Rotamer Studies using NMR and Computational Methods
Conformational analysis focuses on the study of the different spatial arrangements of a molecule that result from rotation around single bonds. For carbamates, including phenyl carbamates, rotation around the C-N bond leads to different rotamers (syn and anti). acs.orgnd.edu
NMR spectroscopy is a powerful experimental technique for studying molecular conformation and identifying different rotamers, especially at low temperatures where interconversion is slow on the NMR timescale. nd.edund.edu Computational methods, often in conjunction with NMR data, are used to determine the relative energies of these rotamers and the energy barriers to their interconversion (rotation). acs.orgnd.eduresearchgate.net
For N-phenylcarbamates, the barrier for rotation about the C(carbonyl)-N bond is reported to be around 12.5 kcal/mol. nd.edu Studies combining NMR and computational methods have investigated the syn/anti rotamer ratios in phenyl carbamates and how they are affected by factors such as hydrogen bonding. acs.orgnd.edu For example, in chloroform (B151607) solution, the syn/anti rotamer ratio for N-phenylcarbamates was found to be close to 0.05. acs.orgnd.edu The addition of acetic acid was shown to moderately stabilize the syn rotamer of this compound through hydrogen bonding, increasing the syn/anti ratio. acs.orgnd.edu Computational results can support hypothesized conformational equilibria and help in assigning configurations by comparing calculated NMR shifts with experimental data. frontiersin.org
Chiral Discrimination Mechanisms of Phenylcarbamate Derivatives of Cellulose
Phenylcarbamate derivatives of cellulose are widely used as chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) for the separation of enantiomers. oup.comnih.govoup.comtandfonline.comresearchgate.netmdpi.com Computational studies have been crucial in gaining insight into the mechanism of chiral recognition on these materials. oup.comnih.govoup.comresearchgate.nettandfonline.comscispace.com The chiral recognition ability is attributed to interactions between the chiral stationary phase (the cellulose derivative) and the enantiomers of the compound being separated. oup.comnih.govtandfonline.comresearchgate.net The carbamate residues, particularly the NH protons and C=O oxygens, are considered important adsorption sites for chiral discrimination through interactions like hydrogen bonding and π-π interactions with the analytes. nih.govoup.comnih.govtandfonline.com
Interaction Energy Calculations with Enantiomers
Interaction energy calculations are a key computational approach used to understand the differential binding of enantiomers to the chiral stationary phase. These calculations estimate the strength of the non-covalent interactions (such as hydrogen bonding, van der Waals forces, and π-π interactions) between the chiral selector (the cellulose phenylcarbamate derivative) and each enantiomer of the analyte. oup.comnih.govoup.comresearchgate.net
Studies have calculated interaction energies between cellulose tris(phenylcarbamate) (CTPC) or cellulose tris(3,5-dimethylphenylcarbamate) (CDMPC) and enantiomers of various racemates, such as trans-stilbene (B89595) oxide and benzoin. oup.comoup.com These calculations are often performed by generating enantiomers around potential adsorption sites on the cellulose derivative, such as the NH proton and the C=O oxygen of the carbamoyl (B1232498) group. oup.comoup.comresearchgate.net The differences in calculated interaction energies between the two enantiomers can correlate with their observed elution order and separation in chromatography. oup.comoup.com For example, if one enantiomer shows a stronger (more negative) interaction energy with the CSP, it is expected to be retained longer on the column. nih.gov
Computational programs like QUANTA/CHARMm and MOLECULAR INTERACTION have been used for these calculations. nih.gov The results of interaction energy calculations have shown good agreement with experimental chromatographic resolution data for various racemates on CTPC and CDMPC. oup.comoup.com
Monte Carlo Simulations for Adsorption Site Analysis
Monte Carlo simulations are another computational technique applied to study the chiral discrimination mechanism on phenylcarbamate derivatives of cellulose. These simulations can be used to randomly generate positions of enantiomers on the surface of the chiral stationary phase and analyze the preferred adsorption sites and orientations. oup.comoup.comresearchgate.net
The combination of interaction energy calculations and Monte Carlo simulations allows for a detailed analysis of how the structure of the phenylcarbamate derivative influences its ability to discriminate between enantiomers. oup.comoup.comresearchgate.net
Molecular Modeling for Structure-Activity Relationship (SAR) and Drug Design
Molecular modeling plays a significant role in elucidating the structure-activity relationships (SAR) of this compound derivatives and guiding the design of new compounds with desired biological activities. Computational approaches, such as molecular docking and molecular dynamics simulations, help to understand how these molecules interact with biological targets, such as enzymes. researchgate.netpreprints.orgmdpi.com
Studies on carbamate derivatives have utilized molecular modeling to investigate their inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets for neurodegenerative diseases like Alzheimer's. researchgate.netpreprints.orgmdpi.com For instance, molecular docking studies can predict the binding modes and affinities of carbamate compounds within the active sites of these enzymes, providing a structural basis for their inhibitory potency. researchgate.netpreprints.org These studies often involve analyzing interactions such as pi-stacking, alkyl-pi interactions, and hydrogen bond formation between the carbamate derivatives and key amino acid residues in the enzyme's active site. mdpi.com
Furthermore, computational analyses, including quantitative structure-activity relationship (QSAR) modeling, are employed to correlate structural features of phenyl carbamates with their biological activities. researchgate.netnih.gov QSAR models can help identify the physicochemical parameters and structural motifs that are crucial for activity, facilitating the rational design of more potent and selective compounds. researchgate.nettandfonline.com For example, studies have examined the impact of substituents on the phenyl ring on the electronic and hydrophobic properties of phenyl N-methylcarbamates and correlated these parameters with their biological activity as insecticides. tandfonline.com Computational studies can also explore the effect of stereochemistry on activity, providing insights into the preferred enantiomeric forms for optimal interaction with the target. researchgate.net
Molecular modeling is also used in the broader context of drug design for various targets. researchgate.netresearchgate.net This includes the design of multitarget-directed ligands, where carbamate moieties are incorporated into molecules designed to interact with multiple biological targets simultaneously. researchgate.net Computational studies, such as 3D-QSAR modeling, can help rationalize the activity of these complex molecules and guide the synthesis of new derivatives with improved profiles. researchgate.net
Computational Studies of Lithium this compound Aggregation in Solution
Computational quantum chemistry has been employed to investigate the structures and aggregation states of lithium carbamates, including lithium this compound, in different phases and solvents. longdom.orgcuny.educuny.edu Understanding the aggregation behavior of organolithium compounds is essential because their reactivity in synthetic reactions is significantly influenced by their aggregation state. longdom.orgnih.govwikipedia.org
Computational studies have shown that lithium carbamates can exist as various aggregates, such as monomers, dimers, tetramers, and hexamers, depending on factors like steric hindrance and the nature of the solvent. longdom.orgcuny.edu For the sterically hindered lithium this compound, computational calculations suggest that it primarily exists as the ether or THF solvated monomer in solution. longdom.orgcuny.educuny.edu This contrasts with other organolithium compounds that commonly form higher aggregates in solution. longdom.orgcuny.eduwikipedia.org
In the gas phase, which can serve as an approximation for solutions in non-polar solvents, higher aggregates of lithium this compound are possible. longdom.orgcuny.edu For instance, while less hindered lithium carbamates might form tetramers in the gas phase, sterically hindered ones like lithium this compound are predicted to exist predominantly as dimers. longdom.orgcuny.edu
Computational studies also explore the different possible structures and conformations of these aggregates. For example, the gas phase monomer of lithium this compound can exist in different conformational isomers depending on the coordination of the lithium atom. longdom.orgcuny.edu Dimer aggregates can also exist as different regioisomers and conformations. cuny.edu
Solvent effects on the aggregation of lithium this compound have been modeled computationally by including explicit solvent molecules, such as diethyl ether or THF, coordinating to the lithium atom. cuny.edu These studies help to understand how solvation influences the stability of different aggregation states and contributes to the prevalence of the monomeric form in ethereal solutions. longdom.orgcuny.edu The insights gained from these computational studies are valuable for predicting the reactivity and selectivity of lithium this compound in organic synthesis. longdom.org
Advanced Spectroscopic and Analytical Techniques for Phenyl Carbamate Research
Spectroscopic Characterization Methods
Spectroscopy plays a vital role in identifying and understanding the molecular characteristics of phenyl carbamate (B1207046). Techniques such as NMR, FTIR, Raman, and Mass Spectrometry offer distinct insights into its chemical composition and structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C) for Structural Elucidation and Conformational Studies
NMR spectroscopy, particularly 1H and 13C NMR, is a powerful tool for the structural elucidation of organic compounds like phenyl carbamate. It provides detailed information about the arrangement of atoms and their electronic environment. 1H NMR spectra reveal the different types of protons present and their connectivity, while 13C NMR provides information about the carbon skeleton.
For this compound, 1H NMR spectra in CDCl3 show characteristic signals, including a broad singlet for the -NH2 protons and multiplets corresponding to the aromatic protons of the phenyl ring. rsc.org For instance, a 1H NMR spectrum at 400 MHz in CDCl3 for this compound shows signals at δ 5.053 ppm (broad singlet, -NH2), and multiplets in the aromatic region between 7.058-7.100 ppm, 7.132-7.190 ppm, and 7.258-7.324 ppm. rsc.org
13C NMR spectroscopy complements 1H NMR by providing signals for each unique carbon atom. The chemical shifts of these carbons are indicative of their hybridization state and neighboring functional groups. For example, the carbonyl carbon of the carbamate group typically appears in the range of 150-160 ppm.
NMR spectroscopy can also be used to study conformational preferences, particularly in substituted carbamates. The existence of rotamers in carbamates derived from secondary amines can be tracked by variable-temperature NMR, showing coalescence of signals. acs.org While this is specifically noted for carbamates from secondary amines, the principle of using NMR for conformational analysis can be extended to study the flexibility and preferred orientations within the this compound structure, although this compound itself has a primary amine group.
NMR spectroscopy is also applicable for quantitative analysis and purity determination by comparing the integrals of specific peaks to a known standard or by assessing the presence of signals from impurities. mdpi.com
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Polymorph Characterization
Infrared (FTIR) and Raman spectroscopy are valuable techniques for identifying the functional groups present in this compound and for characterizing different solid forms or polymorphs. These techniques probe the vibrational modes of the molecule.
FTIR spectra of this compound show characteristic absorption bands corresponding to its key functional groups. For instance, the N-H stretching vibration of the amine group typically appears in the region of 3300-3500 cm−1. rsc.orgrsc.org The carbonyl stretching vibration (C=O) of the carbamate group is usually observed around 1700-1750 cm−1. rsc.orgrsc.org Other characteristic bands include C-N stretching and C-O stretching vibrations. rsc.orgrsc.org For this compound (specifically noted as compound 4e), FTIR (KBr) shows characteristic peaks at 3396 cm−1 (-NH stretching), 1733 cm−1 (>C=O stretching), 1610 cm−1 (-NH bending), 1365 cm−1 (-CN stretching), and 1043 cm−1 (C-O stretching). rsc.org
Raman spectroscopy provides complementary information to FTIR, as different molecular vibrations are active in each technique based on changes in dipole moment (FTIR) or polarizability (Raman). acs.org While FTIR is more sensitive to polar functional groups, Raman is more sensitive to homo-nuclear bonds and symmetric vibrations. acs.org The combination of both techniques offers a more complete picture of the vibrational modes and thus the functional groups present.
Vibrational spectroscopy is also useful for distinguishing between different polymorphic forms of a compound. Polymorphs are different crystal structures of the same molecule, which can exhibit distinct vibrational spectra due to differences in molecular packing and intermolecular interactions, such as hydrogen bonding. researchgate.netmdpi.com Studies on this compound polymorphs have utilized vibrational spectroscopy (infrared and Raman) as part of their characterization alongside techniques like X-ray diffraction. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insights into its structure through the analysis of its fragmentation pattern. In MS, the molecule is ionized and then fragmented, and the mass-to-charge ratio (m/z) of the parent ion and the resulting fragment ions are measured.
For carbamates, characteristic fragmentation pathways can be observed depending on the ionization method. For instance, in atmospheric pressure chemical ionization (APCI), carbamates can produce [M+H-CONCH3]+ fragments from the neutral loss of methylisocyanate. nih.gov While this specific fragmentation is noted for N-methyl carbamates, the principle of characteristic neutral losses and fragment ions applies to this compound as well, providing diagnostic information about its structure. Electron ionization (EI) MS can also induce fragmentation, with the resulting ions providing clues about the substructures of the molecule. For example, studies on carbamate pesticides, including N-phenyl carbamates, have investigated their fragmentation patterns under EI-MS. oup.comoup.com The mass spectrum of 1-butyl phenylcarbamate, for instance, shows a calculated m/z of 193.25, with a found value of 193. rsc.org Analysis of fragmentation patterns can help confirm the presence of the phenyl group and the carbamate moiety.
MS, particularly when coupled with chromatographic techniques (LC-MS or GC-MS), is highly sensitive and can be used for the detection and identification of this compound even at low concentrations. nih.govcdnsciencepub.comresearchgate.net GC-MS analysis of some carbamates has shown that N-phenyl carbamates can be eluted in an unchanged form, while some N-methyl carbamates may undergo thermal decomposition. oup.com The presence of thermal degradation products, such as the corresponding phenol (B47542), can also be observed and can provide additional information. researchgate.net
X-ray Diffraction (XRD) for Polymorphism and Crystal Structure Analysis
X-ray Diffraction (XRD), including both single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD), is essential for determining the crystal structure of this compound and for identifying and characterizing its polymorphic forms.
SCXRD provides a detailed three-dimensional structure of a single crystal, revealing the precise positions of atoms and the nature of intermolecular interactions, such as hydrogen bonding and pi-pi interactions involving the phenyl ring. iucr.org The carbamate group in phenyl carbamates can participate in inter- and intramolecular hydrogen bond interactions, which play a significant role in the self-assembly of crystal structures. iucr.org Studies have shown that N-H...O=C hydrogen bond interactions drive the supramolecular architecture in the solid state of this compound derivatives. iucr.org
PXRD is used to analyze polycrystalline samples and is a rapid method for identifying different crystalline phases or polymorphs of a compound. mdpi.comacs.org Each polymorph has a unique PXRD pattern, which acts as a fingerprint for that specific crystal form. mdpi.com Comparison of experimental PXRD patterns with a database of known or calculated patterns allows for the identification of the polymorphs present in a sample. mdpi.com
Research on this compound has identified multiple polymorphic forms. researchgate.net Variable temperature PXRD, along with other techniques, has been used to characterize these polymorphs and study phase transformations between them. researchgate.net The molecular environment around the carbamate group in known polymorphs of this compound is reported to be very similar, while it is different around the phenyl ring, suggesting that weaker interactions involving the phenyl ring can influence the assembly of supramolecular synthons and contribute to polymorphism. researchgate.net
Chromatographic Methods for Analysis and Purification
Chromatographic techniques are indispensable for the separation, analysis, and purification of this compound, allowing for the assessment of its purity and the quantitative determination of its presence in various samples.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of this compound. HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase.
Reversed-phase HPLC, typically using a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent (such as acetonitrile (B52724) or methanol), is commonly employed for the analysis of carbamates. cdnsciencepub.comusgs.govmdpi.comrsc.org Detection is often achieved using UV-Vis detectors, as this compound contains a chromophore (the phenyl ring) that absorbs UV light. cdnsciencepub.comusgs.govrsc.org A detection wavelength of 220 nm or 254 nm is frequently used for carbamate analysis. cdnsciencepub.comusgs.govrsc.org Photodiode-array (PDA) detectors can provide full UV spectra, aiding in peak identification and confirmation by comparing the spectra to reference standards. usgs.gov
HPLC is routinely used to determine the purity of this compound samples. The purity is typically assessed by the area percentage of the main peak in the chromatogram. mdpi.com For instance, a reported HPLC purity for a sample of this compound was 98.0%. thermofisher.com Another study reported HPLC purity of 98.13% for a related carbamate compound. mdpi.com
Quantitative analysis of this compound using HPLC involves establishing a calibration curve by injecting solutions of known concentrations and relating the peak area or height to the concentration. This allows for the determination of the amount of this compound in a sample. usgs.gov HPLC coupled with mass spectrometry (HPLC-MS) offers enhanced sensitivity and selectivity for quantitative analysis, particularly in complex matrices. nih.govcdnsciencepub.comresearchgate.net LC-MS methods have been developed for the determination of phenyl-N-methylcarbamates in water samples, achieving low limits of detection and quantitation. cdnsciencepub.comresearchgate.net
HPLC can also be used for preparative purification of this compound, allowing for the isolation of the compound from reaction mixtures or for obtaining highly pure samples for spectroscopic analysis and other studies.
Gas Chromatography (GC) for Volatile this compound Analysis
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. While some carbamates can be thermally unstable, leading to degradation in the high temperatures of a GC injector or column, specific approaches and derivatization techniques allow for their analysis by GC. For instance, a method utilizing solid phase microextraction (SPME) combined with gas chromatography-triple quadrupole mass spectrometry (GC-QqQ-MS) has been developed for the quantification of certain carbamate pesticides in water samples. nih.govsigmaaldrich.com This method involved testing different SPME fibers and optimizing parameters such as extraction time, temperature, and salt addition to achieve efficient extraction. nih.govsigmaaldrich.com The identification and quantification were performed using GC-QqQ-MS in multiple reaction monitoring (MRM) mode. nih.govsigmaaldrich.com
Another approach for the GC determination of carbamates involves flash heater methylation with trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH). researchgate.net This technique is reported to be time-saving and easy to handle, as TMSH provides both hydrolyzing and methylating effects, resulting in volatile reaction products. researchgate.net This method has shown suitability for residue analysis of carbamates at low microgram per liter levels. researchgate.net
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Product Separation
Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile technique widely used for monitoring chemical reactions and separating components in non-volatile mixtures. libretexts.orgazecs.azwikipedia.org It is performed on a plate coated with a thin layer of adsorbent material, typically silica (B1680970) gel, alumina, or cellulose (B213188), which acts as the stationary phase. azecs.az The separation is achieved as a mobile phase moves up the plate by capillary action, carrying the sample components at different rates based on their affinities for the stationary and mobile phases. wikipedia.org
TLC is particularly useful in this compound research for:
Monitoring reaction progress: By taking aliquots of a reaction mixture at different time points and running them on a TLC plate, chemists can quickly assess the consumption of starting materials and the formation of products. libretexts.orgazecs.az The appearance or disappearance of spots corresponding to this compound or reaction products indicates the reaction's progression.
Qualitative analysis of reaction products: TLC can help identify the components of a reaction mixture by comparing their retention factors (Rf values) to those of known standards run on the same plate under identical conditions. libretexts.org The Rf value, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under specific TLC conditions. libretexts.org
Small-scale purification: TLC can be used for the preparative separation of small amounts of compounds. libretexts.orgwikipedia.org Once separated spots are visualized (e.g., under UV light if the compounds are UV-active), the adsorbent containing the desired compound can be scraped off the plate, and the compound can be extracted from the adsorbent using a suitable solvent. wikipedia.org
Cellulose and its derivatives, including cellulose trithis compound, can be used as stationary phases in TLC, particularly for chiral separations. researchgate.net
Advanced Extraction and Sample Preparation Techniques
Effective extraction and sample preparation are crucial steps before the chromatographic or spectroscopic analysis of this compound, especially when dealing with complex matrices. Advanced techniques aim to enhance analyte recovery, reduce matrix interference, and minimize solvent consumption.
Thin Film Microextraction (TFME) with Functionalized Nanorods
Thin Film Microextraction (TFME) is a microextraction technique that utilizes a thin layer of sorbent material coated on a support, offering a high surface area-to-volume ratio for efficient analyte extraction. conicet.gov.ar this compound functionalized zinc oxide nanorods fabricated on cellulose filter paper have been explored as a novel sorbent for TFME. rsc.orgrsc.org This modified paper was successfully applied for the extraction of phenylurea herbicides from water samples prior to their analysis by liquid chromatography with diode array UV-vis detection (HPLC-DAD). rsc.orgrsc.org
The functionalization of zinc oxide nanorods with this compound enhances their extraction capability. rsc.orgrsc.org Studies have optimized various experimental parameters for this TFME technique, including the type and volume of desorption solvent, desorption time, shaking rate, salt addition, and extraction time. rsc.org The method demonstrated good linear ranges, low detection limits, and satisfactory recoveries for the target analytes in real water samples. rsc.orgrsc.orgresearchgate.net
Solid-Phase Microextraction (SPME) Applications
Solid-Phase Microextraction (SPME) is a solvent-free or solvent-minimizing sample preparation technique that uses a fiber coated with an extractive phase to extract analytes from a sample matrix. rsc.org The extracted analytes are then typically desorbed directly into a gas chromatograph or liquid chromatograph for analysis. SPME has been applied to the analysis of carbamates, including phenylurea pesticides. nih.govcapes.gov.br
Different types of SPME fibers, such as Carbowax/templated resin (CW/TPR) and poly(dimethylsiloxane)/divinylbenzene (PDMS/DVB), have been evaluated for the extraction of carbamate and phenylurea pesticide residues from matrices like fruit juices. nih.gov Optimization of SPME parameters, such as extraction time, temperature, and sample volume, is essential to achieve efficient extraction. nih.gov SPME coupled with techniques like liquid chromatography-mass spectrometry (LC/MS) or gas chromatography-mass spectrometry (GC-MS) allows for the sensitive detection and quantification of carbamates. nih.govsigmaaldrich.comnih.gov
While SPME offers advantages like simplicity and reduced solvent usage, the amount of sorbent on the fiber can sometimes be a limitation for trace analysis compared to techniques like stir bar sorptive extraction (SBSE) or TFME, which utilize larger sorbent volumes. rsc.org However, SPME remains a valuable tool for the analysis of this compound and related compounds in various matrices.
Biological and Environmental Research of Phenyl Carbamate and Derivatives
Biological Activities and Pharmacological Relevance
Carbamate (B1207046) compounds, including phenyl carbamates, are known for their diverse biological activities. ontosight.airesearchgate.net Their structural versatility allows for modifications that can modulate their biological and pharmacokinetic properties. nih.gov
Cholinesterase Inhibition Studies
Phenyl carbamates are recognized as inhibitors of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). acs.orgresearchgate.netresearchgate.netnih.govresearchgate.netnih.govjst.go.jp This inhibitory activity is a key pharmacological property, especially in the context of neurological disorders like Alzheimer's disease, where cholinesterase inhibitors are used to enhance cholinergic function. researchgate.netresearchgate.netdrugbank.com
Studies have investigated the inhibitory effects of various phenyl carbamate derivatives on cholinesterases. For instance, substituted 3-(diethylaminophenyl) phenyl carbamates have demonstrated effectiveness as cholinesterase inhibitors. researchgate.net One derivative, 3-(diethylaminophenyl) this compound, was identified as a potent inhibitor of AChE with an IC₅₀ value of 1.52 µM. researchgate.net Another compound, 2-(phenylcarbamoyl)phenyl diphenylcarbamate, showed a low IC₅₀ value of 1.60 µM for BuChE inhibition. researchgate.net
Research has also explored the kinetics of AChE inhibition by this compound insecticides, examining parameters such as the dissociation equilibrium constant (Kd) and the rate constant for carbamylated enzyme formation (κ₂). jst.go.jp These studies highlight the complex interaction between phenyl carbamates and cholinesterases, which is crucial for understanding their pharmacological effects.
Some this compound derivatives have shown selectivity towards specific cholinesterases. researchgate.netnih.gov For example, certain novel carbamate derivatives with N-phenylpiperazine, N-benzylpiperazine, and 4-benzylpiperidine (B145979) moieties have displayed significant activity against BuChE, with one compound, 3-(4-phenyl-piperazin-1-ylmethyl)-phenyl phenylcarbamate, exhibiting an IC₅₀ of 2.00 µM for BuChE. researchgate.netnih.gov These compounds sometimes show moderate selectivity for BuChE over AChE. researchgate.net
The inhibitory potency of carbamates on cholinesterases can be influenced by their structure. Studies on ethynylphenyl carbonates and carbamates, for instance, found that carbamates were generally more potent inhibitors of AChE than their carbonate counterparts. nih.gov
Here is a table summarizing some cholinesterase inhibition data for this compound derivatives:
| Compound | Enzyme Inhibited | IC₅₀ (µM) | Citation |
| 3-(diethylaminophenyl) this compound | AChE | 1.52 | researchgate.net |
| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | BuChE | 1.60 | researchgate.net |
| 3-(4-phenyl-piperazin-1-ylmethyl)-phenyl phenylcarbamate | BuChE | 2.00 | researchgate.netnih.gov |
| Ethyl-substituted meta-substituted this compound | BuChE | 10.7 | researchgate.net |
Anticancer and Anti-inflammatory Properties
This compound derivatives have demonstrated potential anticancer and anti-inflammatory activities. ontosight.airesearchgate.netnih.govontosight.aiontosight.airesearchgate.netmdpi.comgoogle.comresearchgate.netgoogle.com Research in this area is exploring their mechanisms of action and potential therapeutic applications.
Certain this compound derivatives, such as methyl 4-(9-acridinylamino-3-methylamino)phenyl)carbamate, an acridine (B1665455) derivative, have shown cytotoxic activity against various cancer cell lines. ontosight.ai The proposed mechanism involves intercalation into DNA, leading to the inhibition of topoisomerase II and the induction of apoptosis in cancer cells. ontosight.ai Phenyl N-[4-(4-methylpiperazin-1-yl)phenyl]carbamate is another carbamate derivative with potential anticancer properties. ontosight.ai
Studies on carbamate derivatives of natural products like melampomagnolide B have also shown potent growth inhibition properties against human cancer cell lines. researchgate.net Certain benzyl (B1604629) and phenethyl carbamates of melampomagnolide B were identified as highly active compounds. researchgate.net Similarly, lejimalide B this compound, a synthetic compound derived from lejimalide B, is being researched for its potential as an anticancer agent, possibly through interaction with microtubules. ontosight.ai
Phenyl carbamates and related carbamate compounds have also exhibited anti-inflammatory properties. ontosight.ainih.govontosight.aigoogle.comgoogle.com In vivo studies using models like the carrageenan-induced rat paw edema have shown that certain tert-butyl substituted benzamido phenylcarbamates possess anti-inflammatory activity, with percentage inhibition values ranging from 39% to 54%.
The anti-inflammatory effects of some phenyl carbamates might be linked to the cholinergic anti-inflammatory pathway. nih.govgoogle.com This pathway involves the regulation of systemic cytokine release mediated by the vagus nerve and the α7 subunit of the nicotinic acetylcholine (B1216132) receptor (α7-nAChR). nih.gov Potentiation of acetylcholine through cholinesterase inhibition can lead to inflammation suppression. nih.gov Rivastigmine, a this compound cholinesterase inhibitor, has been found to function as an anti-inflammatory agent in animal models of gastrointestinal inflammatory and autoimmune diseases. google.com It has also shown potential in reducing clinical symptoms associated with inflammation in experimental autoimmune encephalitis, a model for multiple sclerosis. google.com
Here is a table summarizing some findings on anticancer and anti-inflammatory activities:
| Compound/Derivative Class | Activity | Key Finding | Citation |
| Methyl 4-(9-acridinylamino-3-methylamino)phenyl)carbamate | Anticancer | Cytotoxic activity against various cancer cell lines, inhibits topoisomerase II, induces apoptosis. | ontosight.ai |
| Phenyl N-[4-(4-methylpiperazin-1-yl)phenyl]carbamate | Anticancer, Anti-inflammatory | Potential activities reported. | ontosight.ai |
| Tert-butyl substituted benzamido phenylcarbamates | Anti-inflammatory | 39-54% inhibition in carrageenan-induced rat paw edema model. | |
| Ethynylphenyl carbamates (compounds 8 and 11) | Anti-inflammatory | Suppressed TPA-induced inflammation by 40%. | nih.gov |
| Rivastigmine (a this compound) | Anti-inflammatory | Inhibited intestinal inflammation in experimental colitis; reduced symptoms in EAE model of multiple sclerosis. | google.comgoogle.com |
| Carbamate derivatives of melampomagnolide B | Anticancer | Potent growth inhibition against a panel of human cancer cell lines (GI₅₀ values < 2 µM for 71% of screened molecules). | researchgate.net |
| Lejimalide B this compound | Anticancer | Potential activity, may interact with microtubules. | ontosight.ai |
Antimicrobial and Antimalarial Activities
This compound derivatives have also been investigated for their antimicrobial and antimalarial properties. ontosight.aiontosight.airesearchgate.netresearchgate.netjocpr.comsci-hub.runih.govulisboa.pt
Studies have shown that certain this compound derivatives possess antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. nih.gov Some derivatives have exhibited significant inhibition zones against these bacteria. For example, 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate and 1-[(2-nitrophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate showed antistaphylococcal activity with MICs of 42 µM against MRSA. nih.gov These compounds also demonstrated antimycobacterial activity against Mycobacterium marinum and M. kansasii with MICs of 21 µM. nih.gov
Phenyl thiazolyl urea (B33335) and carbamate derivatives have been explored as inhibitors of bacterial cell-wall biosynthesis enzymes, such as MurA and MurB. sci-hub.ru Some of these derivatives have shown good activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP). sci-hub.ru One derivative, 3,4-difluorophenyl 5-cyanothiazolylurea, demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria with MIC values ranging from 0.5 to 8 µg/mL. sci-hub.ru
This compound moieties have also been incorporated into derivatives of natural products to enhance their antibacterial activity. ulisboa.pt For instance, certain andrographolide (B1667393) derivatives containing phenyl carbamates have shown antibacterial activity against strains like S. aureus, MRSA, and VRE. ulisboa.pt
While the search results mention antimalarial properties in the context of acridine derivatives which can include this compound moieties ontosight.ai, specific detailed studies on phenyl carbamates themselves for antimalarial activity were not prominently featured within the provided snippets.
Here is a table summarizing some antimicrobial activity data for this compound derivatives:
| Compound/Derivative Class | Activity | Key Finding | Citation |
| Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate | Antibacterial | Significant activity against Gram-positive bacteria. | |
| 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate | Antibacterial, Antimycobacterial | Antistaphylococcal (MIC 42 µM against MRSA), Antimycobacterial (MIC 21 µM). | nih.gov |
| 1-[(2-nitrophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate | Antibacterial, Antimycobacterial | Antistaphylococcal (MIC 42 µM against MRSA), Antimycobacterial (MIC 21 µM). | nih.gov |
| Phenyl thiazolyl urea and carbamate derivatives | Antibacterial | Inhibitors of bacterial cell-wall biosynthesis enzymes (MurA, MurB), active against resistant strains. | sci-hub.ru |
| 3,4-difluorophenyl 5-cyanothiazolylurea | Antibacterial | Activity against Gram-positive and Gram-negative bacteria (MICs 0.5-8 µg/mL). | sci-hub.ru |
| Andrographolide derivatives with this compound moieties | Antibacterial | Activity against S. aureus, MRSA, and VRE (MICs 15-60 µg/mL for some derivatives). | ulisboa.pt |
Role as Prodrugs and in Drug Delivery Systems
Phenyl carbamates have been explored for their utility as prodrugs and components in drug delivery systems. researchgate.netnih.govfishersci.firheniumshop.co.ilcapes.gov.brcapes.gov.brepa.gov The carbamate group can be used to modify the properties of a parent drug, such as its solubility, stability, and metabolism, potentially improving its pharmacokinetic profile and therapeutic efficacy. nih.gov
This compound esters derived from amino acids, dipeptides, and amino acid esters and amides have been investigated as potential prodrugs to protect phenolic drugs against first-pass metabolism following oral administration. fishersci.firheniumshop.co.ilcapes.gov.brepa.gov These carbamates showed relatively high stability in weakly acidic solutions but were more readily hydrolyzed at physiological pH, with hydrolysis rates increasing as the pKa value of the parent phenol (B47542) decreased. capes.gov.br Hydrolysis of amino acid carbamates was not significantly catalyzed by liver or intestinal wall enzymes, but human plasma showed a marked catalytic effect, primarily attributed to serum albumin. capes.gov.br This suggests that derivatizing phenolic drugs with α-amino acid or dipeptide carbamate esters could be a useful prodrug strategy to reduce first-pass metabolism of the phenol group. capes.gov.br
Cyclization-activated this compound prodrug forms have also been developed. capes.gov.br These derivatives, often derived from N-substituted 2-aminobenzamides, are stable at acidic pH but undergo base-catalyzed cyclization in neutral and alkaline solutions, releasing the parent phenol. capes.gov.br The rate of this cyclization can be influenced by the pKa of the phenol and the steric and polar properties of the N-substituent on the benzamide (B126) moiety, allowing for the design of prodrugs with controlled release rates at physiological pH. capes.gov.br
Carbamates are also incorporated into drug conjugates for targeted delivery. researchgate.net Their stability and ability to penetrate cell membranes make them suitable linkers or components in such systems. nih.gov
Modulation of Signaling Pathways and Enzyme Inhibition
Beyond cholinesterases, this compound derivatives can modulate various signaling pathways and inhibit other enzymes, contributing to their biological activities. researchgate.netnih.govacs.orgmedchemexpress.commdpi.comacs.org
Some this compound derivatives have shown the ability to modulate key signaling pathways associated with cellular processes like proliferation and apoptosis, which is relevant to their anticancer properties. Structure-activity relationship studies suggest that specific substitutions on the carbamate structure can influence these interactions.
Phenyl carbamates have also been investigated as inhibitors of matrix metalloproteinases (MMPs), a family of enzymes involved in the degradation of extracellular matrix and implicated in various diseases, including cancer and neurological disorders. nih.govacs.org Certain O-phenyl carbamate derivatives have been identified as selective and potent inhibitors of MMP-2. nih.govacs.org One such carbamate was shown to be metabolized to a potent gelatinase inhibitor and was found in the brain at therapeutic concentrations. acs.org
Other enzymes targeted by this compound derivatives include β-secretase 1 (BACE-1), an enzyme involved in the production of amyloid-beta peptides implicated in Alzheimer's disease. mdpi.com A multi-target compound, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate, demonstrated inhibition of both BACE-1 and acetylcholinesterase. mdpi.com
Phenyl carbamates have also been studied in the context of inhibiting enzymes involved in inflammation and other physiological processes. nih.govresearchgate.netmedchemexpress.com For example, some ethynylphenyl carbamates have shown potential to suppress inflammation, possibly through the cholinergic anti-inflammatory pathway. nih.gov Herbicidal phenyl carbamates like desmedipham (B1670296) act by disrupting CO₂ fixation and inhibiting the Hill reaction in plants. medchemexpress.com
Furthermore, carbamate derivatives have been evaluated for their inhibition of enzymes like urease. researchgate.net
Enzymatic and Microbial Degradation Pathways
The environmental fate of phenyl carbamates and their derivatives is significantly influenced by enzymatic and microbial degradation. tandfonline.comsemanticscholar.orgucanr.eduacs.orgnih.gov Microorganisms, particularly bacteria and fungi, play a primary role in the breakdown and mineralization of these compounds in various environments, including soil and water. tandfonline.comucanr.edunih.gov
Microbial degradation of this compound herbicides has been observed in soil systems. semanticscholar.orgucanr.eduacs.org Studies using soil perfusion systems have demonstrated the degradation of compounds like isopropyl-N-3-chlorophenylcarbamate (CIPC) and 2-chloroethyl-N-3-chlorophenylcarbamate (CEPC) by microorganisms. semanticscholar.org This degradation can lead to the production of metabolites such as 3-chloroaniline (B41212) and the subsequent release of chloride ions. semanticscholar.org
Various bacterial genera have been identified as being effective in degrading and utilizing phenyl carbamates as a sole source of carbon. semanticscholar.org These include Pseudomonas, Flavobacterium, Agrobacterium, and Achromobacter species. semanticscholar.org Some isolates effective against one this compound may also degrade others, albeit at different rates. semanticscholar.org For instance, isolates effective against CIPC degraded CEPC more slowly, while CEPC-effective isolates degraded CIPC more rapidly. semanticscholar.org Both CIPC- and CEPC-effective isolates degraded isopropyl N-phenylcarbamate (IPC) more rapidly than either CIPC or CEPC. semanticscholar.org
Microbial degradation is considered a primary route for the complete removal of carbamate pesticides from the environment. nih.gov Various bacterial and fungal species, including those from the genera Pseudomonas, Stenotrophomonas, Micrococcus, Enterobacter, Nocardioides, Pseudaminobacter, Serratia, Mucor, Trametes, Trichoderma, Pichia, and Aspergillus, have been reported to be involved in the transformation or degradation of carbamate pesticides. nih.gov
Conserved themes in the microbial metabolism of carbamates include the enzymatic hydrolysis of the carbamate ester or amide linkage, the funnelling of aryl carbamates into dihydroxy aromatic intermediates (such as catechols), and subsequent metabolism. nih.gov Hydrolysis is generally considered to yield less toxic metabolites compared to oxidation. tandfonline.com
The persistence of carbamate herbicides in soil can be relatively short under favorable conditions, with half-lives ranging from 1 to 4 weeks in moist soils with microbial activity. ucanr.edu Microbial breakdown is a significant factor in this disappearance. ucanr.edu Some strategies have been explored to extend the soil life of carbamates, such as using inhibitors of the enzymes involved in their hydrolysis. ucanr.edu
While microbial degradation is a major pathway, some chemical breakdown, such as hydrolysis, can also occur, particularly in the absence of microbial activity. ucanr.edu The degradation products can vary depending on the specific carbamate structure and the microorganisms involved. acs.org For example, anilines can be produced from the degradation of phenylcarbamate herbicides. acs.org The persistence and further degradation of these aniline (B41778) metabolites in soil are also subjects of research. acs.org
Here is a table summarizing some microorganisms involved in this compound degradation:
| Microorganism Genus | Relevant this compound(s) Degraded | Citation |
| Pseudomonas | Isopropyl-N-3-chlorophenylcarbamate (CIPC), IPC, Carbofuran | semanticscholar.orgnih.gov |
| Flavobacterium | CIPC, CEPC, IPC | semanticscholar.org |
| Agrobacterium | CIPC, CEPC, IPC | semanticscholar.org |
| Achromobacter | CIPC, CEPC, IPC | semanticscholar.org |
| Stenotrophomonas | Carbamate pesticides (general) | nih.gov |
| Micrococcus | Carbamate pesticides (general) | nih.gov |
| Enterobacter | Carbamate pesticides (general) | nih.gov |
| Nocardioides | Carbamate pesticides (general) | nih.gov |
| Pseudaminobacter | Carbamate pesticides (general) | nih.gov |
| Serratia | Carbamate pesticides (general) | nih.gov |
| Mucor | Carbamate pesticides (general) | nih.gov |
| Trametes | Carbamate pesticides (general) | nih.gov |
| Trichoderma | Carbamate pesticides (general) | nih.gov |
| Pichia | Carbamate pesticides (general) | nih.gov |
| Aspergillus | Carbamate pesticides (general) | nih.gov |
| Rhodococcus | Carbofuran | nih.gov |
| Novosphingobium | Carbofuran | nih.gov |
Hydrolytic and Oxidative Degradation Routes
Carbamate compounds, including this compound and its derivatives, undergo significant degradation through both hydrolytic and oxidative pathways in biological systems and the environment. who.inttandfonline.comnih.govupm.edu.my Hydrolysis of the carbamate ester linkage is a primary route of breakdown. who.intnih.govnih.gov This process typically yields carbamic acid, which is unstable and rapidly decomposes into carbon dioxide and the corresponding amine, along with the relevant phenol or alcohol. who.intnih.govnih.gov
Oxidative metabolism also plays a crucial role in the degradation of carbamates. Common oxidative reactions include hydroxylation of the aromatic ring, N-methyl hydroxylation, N-dealkylation, O-dealkylation, oxidation of aliphatic side chains, and sulfoxidation. who.inttandfonline.comnih.gov These reactions can occur at various positions on the carbamate molecule, leading to a range of oxidized products.
Role of Hydrolase and Oxidoreductase Enzymes
Enzymes are key catalysts in the biological degradation of carbamates. Hydrolase enzymes, such as esterases, are involved in the initial hydrolytic cleavage of the ester or amide bond within the carbamate structure. nih.govnih.gov This enzymatic hydrolysis facilitates the breakdown of the parent compound into simpler products.
Oxidoreductase enzymes, particularly those associated with the mixed-function oxidase (MFO) system and the NADPH mixed oxidase system, are significant in catalyzing the oxidative transformations of carbamates in mammals and insects. who.inttandfonline.comllu.edu Cytochrome P450 enzymes are also implicated in the oxidative pathways of carbamate derivatives. These enzymatic systems facilitate reactions like hydroxylation and dealkylation, contributing to the detoxification and elimination of carbamate compounds.
Metabolite Identification and Characterization
The degradation of this compound and its derivatives results in the formation of various metabolites. These include products from hydrolysis, such as phenols and amines, and products from oxidation, such as hydroxylated and dealkylated compounds. who.inttandfonline.comnih.gov Following these initial transformations, conjugation reactions are common, where metabolites are coupled with endogenous molecules like glucuronic acid, sulfate, or sugars (in plants) to form more water-soluble conjugates. who.inttandfonline.comepa.gov These conjugated metabolites are typically more easily excreted from the organism. who.intepa.gov
Specific metabolites identified in the degradation of related carbamates provide insight into potential metabolites of this compound derivatives. For instance, hydroxy this compound has been observed as a degradation product in environmental analysis strategies involving alkaline hydrolysis. researchgate.net Phenyl methyl carbamate (PMC) has been identified as a marker resulting from the hydrolysis of tyrosine-MIC adducts. sdstate.edu Techniques such as thin-layer chromatography (TLC), gas chromatography (GC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) are commonly employed for the identification and characterization of these metabolites. nih.govllu.eduacs.org
Interspecies Variation in Metabolism
While the fundamental metabolic pathways involving hydrolysis and oxidation are broadly conserved across different species, including mammals, insects, and plants, variations in the extent and specific routes of metabolism can occur. who.int Studies on the metabolism of various carbamates in different organisms have demonstrated interspecies differences in the predominant metabolic pathways and the rates of transformation. llu.edunih.gov For example, comparative studies on other carbamates have shown variations in the production of specific metabolites across species like humans, rats, and dogs. llu.edu These interspecies variations can influence the persistence and biological activity of carbamates and their metabolites in different organisms.
Environmental Fate and Transformation
Once released into the environment, this compound and its derivatives undergo various transformation processes that determine their persistence and distribution. These processes include both abiotic and biotic degradation routes.
Degradation by Hydrolysis, Biolysis, Photolysis, and Thermal Processes
Environmental degradation of carbamates occurs through several key processes, including hydrolysis, biolysis (microbial degradation), photolysis, and thermal degradation. nih.govupm.edu.myresearchgate.netnih.govsemanticscholar.orgresearchgate.net Hydrolysis is a significant abiotic degradation pathway in aquatic environments and soil, particularly under alkaline conditions. who.intnih.govupm.edu.myresearchgate.netsemanticscholar.org This chemical reaction breaks down the carbamate structure.
Microbial degradation, or biolysis, is a primary biotic process responsible for the breakdown and removal of carbamates from the environment, especially in soil. nih.govupm.edu.myacs.org Various bacterial and fungal species possess the enzymatic machinery to metabolize carbamates, sometimes utilizing them as a source of carbon and nitrogen. nih.govupm.edu.my
Photolysis, the degradation induced by light, can occur when carbamates are exposed to sunlight or UV radiation, particularly in water. who.intnih.govupm.edu.mysemanticscholar.orgresearchgate.net The light absorption characteristics of carbamates can contribute to their decomposition under aqueous conditions. who.int Thermal processes can also lead to the degradation of carbamates, as observed in studies of thermal degradation or pyrolysis of related N-phenyl carbamates like isopropyl N-phenylcarbamate (IPC). semanticscholar.org
Influence of Physicochemical Properties on Biodegradability
The biodegradability of phenyl carbamates and their derivatives is significantly influenced by their physicochemical properties. Factors such as water solubility, vapor pressure, photostability, and soil adsorption coefficient (Koc) play crucial roles in determining their environmental fate and how readily they are degraded by microorganisms. nih.govwho.int For instance, highly water-soluble carbamates are more prone to leaching into groundwater and water bodies. nih.gov Conversely, aromatic-based carbamate pesticides can adsorb onto soil particles. nih.gov The organic content of the soil is a major determinant of carbamate adsorption. nih.gov
Microbial populations in soil can metabolize carbamate pesticides, primarily through hydrolysis, and can adapt to various forms of carbamates. who.intupm.edu.my The first step in the metabolic degradation of carbamates in soil is typically hydrolysis, with the resulting products being further metabolized in the soil-plant system. who.int The rate of enzymatic hydrolysis of phenylcarbamates can be affected by various molecular parameters, including ring substituents and alcohol groups. Studies investigating the enzymatic hydrolysis of structurally related N-phenylcarbamates have aimed to determine the effect of these variations on the reaction velocity. acs.org Steric and electronic properties of substituents on the phenyl ring can provide valuable information regarding their breakdown rates and environmental persistence. acs.org
Research has shown that the actual size of the molecule may be a principal factor retarding the rate of hydrolysis. acs.org Electron-withdrawing effects of substituents on the phenyl ring can also influence the acidity of the carbamate, which in turn affects the ease with which a proton can leave, impacting hydrolysis. acs.org
Mitotic Effects in Biological Systems
Phenyl carbamates, particularly isopropyl N-phenylcarbamate (IPC, also known as propham) and its chlorinated derivative chlorpropham (B1668850) (CIPC), are recognized for their effects on mitosis in biological systems. biologists.compsu.eduresearchgate.netjst.go.jp These compounds act as mitotic inhibitors, affecting the assembly and organization of microtubules within the mitotic spindle. researchgate.netsrce.hr
Studies on plant cells, such as those from the African blood lily (Haemanthus katherinae) and onion (Allium cepa), have revealed that IPC and CIPC can induce blocked metaphases, multinucleate cells, giant nuclei, and an increase in the number of partly contracted chromosomes. biologists.compsu.eduresearchgate.netbiologists.com These effects are similar to those produced by colchicine (B1669291), another known disruptor of the mitotic spindle. biologists.compsu.edu In vivo studies have confirmed that isopropyl N-phenylcarbamates likely act by disrupting the mitotic spindle. biologists.compsu.edu
Research on the green alga Oedogonium cardiacum has shown that IPC can prevent the assembly of microtubules, increase the number of functional polar bodies, and affect the orientation of microtubules. nih.govsemanticscholar.orgnih.gov Treatment with IPC has been observed to lead to the formation of multipolar spindles. semanticscholar.orgnih.gov While both IPC and colchicine affect the spindle apparatus and can lead to similar abnormal nuclear patterns like polyploid nuclei, their specific modes of action on spindle structure appear to differ; IPC, unlike colchicine, does not destroy microtubules but disrupts their parallel alignment. biologists.com
The mitotic inhibitory effects of propham (B1679637) and chlorpropham have been demonstrated in Allium cepa roots, resulting in root growth inhibition, a decrease in the mitotic index, multipolar anaphases, anomalous chromosome separation, and anaphase emigration. researchgate.net These abnormalities are suggested to be a consequence of the alteration of microtubule organizing centers and spindle organization induced by these herbicides. researchgate.net
The effects of IPC on cell division and growth have also been studied in Euglena gracilis. IPC applied at concentrations of 10⁻⁴ M and higher inhibits cell division and growth in this organism. srce.hr
The table below summarizes some observed mitotic effects of isopropyl N-phenylcarbamate and chlorpropham in various biological systems:
| Compound | Organism/Cell Type | Observed Mitotic Effects |
| IPC (Propham) | African blood lily endosperm | Blocked metaphases, multinucleate cells, giant nuclei, increased partly contracted chromosomes, loss of spindle birefringence, multipolar spindles. biologists.compsu.edubiologists.com |
| IPC (Propham) | Allium cepa roots | Mitotic inhibition, decreased mitotic index, multipolar anaphases, anomalous chromosome separation, anaphase emigration. researchgate.net |
| IPC (Propham) | Oedogonium cardiacum | Prevention of microtubule assembly, increased functional polar bodies, altered microtubule orientation, multipolar spindles. nih.govsemanticscholar.orgnih.gov |
| IPC (Propham) | Euglena gracilis | Inhibition of cell division and growth. srce.hr |
| CIPC (Chlorpropham) | Various plant cell types | Formation of a cell plate that disintegrates, resulting in binucleate cells (in cells at the beginning of telophase). biologists.compsu.edu |
| CIPC (Chlorpropham) | Allium cepa roots | Mitotic inhibition, decreased mitotic index, multipolar anaphases, anomalous chromosome separation, anaphase emigration. researchgate.net |
Future Directions and Emerging Research Areas in Phenyl Carbamate Chemistry
Development of Novel Phenyl Carbamate (B1207046) Derivatives for Targeted Applications
Future research in phenyl carbamate chemistry is heavily invested in the design and synthesis of novel derivatives tailored for specific applications. This involves structural modifications to the this compound core to modulate their biological activities, chemical stability, and physical properties. For instance, ongoing studies are exploring flavonoid carbamate derivatives as potential multi-target enzyme inhibitors for diseases like Alzheimer's, aiming to integrate the neuroprotective properties of flavonoids with the enzyme inhibition capabilities of the carbamate moiety. rsc.org Research has shown that some flavonoid carbamate derivatives exhibit dual inhibitory activity against enzymes such as acetylcholinesterase (AChE) and monoacylglycerol lipase (B570770) (MAGL). rsc.org Structure-activity relationship (SAR) analyses are crucial in this area, indicating that the nature of substituents on the carbamate structure can significantly influence binding affinity and inhibitory potency. researchgate.net The development of novel carbamate derivatives is also being pursued for their potential as anticancer, antimicrobial, and anti-inflammatory agents. mdpi.com The structural stability and ability of carbamates to interact with biological targets make them attractive scaffolds in medicinal chemistry. mdpi.comresearchgate.net
Exploration of Sustainable and Environmentally Benign Synthetic Routes
A significant focus in the future of this compound chemistry is the development of sustainable and environmentally friendly synthetic methodologies. Traditional methods for carbamate synthesis often involve hazardous reagents like phosgene. researchgate.net Therefore, research is actively exploring greener alternatives. One promising area is the synthesis of methyl N-phenyl carbamate (MPC) using carbon dioxide (CO2) or its equivalents as a carbon source, representing a sustainable approach for fine chemical synthesis. sciengine.com Methods utilizing urea (B33335) or phenyl urea alcoholysis, dimethyl carbonate (DMC) aminolysis, and the coupling of DMC and diphenyl urea are being investigated. sciengine.com One-pot synthesis methods from aniline (B41778), urea, and methanol (B129727) are considered green reaction routes, although the precise reaction pathways are still being clarified through analysis. researchgate.netacs.org The use of heterogeneous catalysts, such as zinc alkyl carboxylates or Ce-based complex oxides, is also being explored to facilitate these reactions, offering advantages in terms of recyclability and efficiency. rsc.orgacs.org Environmentally friendly approaches, such as the selective cathodic reduction of carbon dioxide in ionic liquids, are also being developed for the synthesis of organic carbamates. organic-chemistry.org
Advanced Computational Modeling for Mechanism Prediction and Drug Design
Computational modeling plays an increasingly vital role in advancing this compound chemistry, particularly in predicting reaction mechanisms and aiding drug design. Density functional theory (DFT) calculations are employed to elucidate reaction pathways and assess energetic feasibility in carbamate synthesis. mdpi.comresearchgate.net These computational studies can provide valuable insights into catalyst optimization and the design of more efficient synthetic routes. mdpi.comresearchgate.net In the realm of drug design, computational approaches, including molecular docking and dynamics studies, are used to understand the interactions between carbamate derivatives and biological targets. researchgate.netnih.gov This helps in predicting binding affinities and elucidating the mechanism of action of potential drug candidates. researchgate.netnih.gov Computational studies assist in the design of novel inhibitors by providing structural insights and evaluating the stability of ligand-receptor complexes. nih.gov
Investigation of this compound in Materials Science
The application of phenyl carbamates extends to materials science, where their unique properties are being explored for various uses. Carbamates, in general, are utilized as starting materials, intermediates, and solvents in the chemical and paint industries. nih.gov this compound end-capped oligoesters are being studied as models for understanding the hydrolytic stability of ester-based urethanes, which are important components in polymers like thermoplastic polyurethane elastomers. researchgate.net The structural features of carbamates, including their chemical stability and ability to participate in hydrogen bonding, are relevant to their application in materials. nih.govacs.org
Q & A
What are the common synthetic routes for preparing phenyl carbamate derivatives in academic research?
Basic Question
this compound derivatives are typically synthesized via coupling reactions between activated carbonyl intermediates (e.g., chloroformates or isocyanates) and phenolic or amine precursors. For example, 4-[3-(substitutedphenyl)prop-2-enoyl]phenyl phenyl carbamates were synthesized by reacting 3-(substitutedphenyl)-1-(4-hydroxyphenyl)-2-propen-1-ones with phenyl carbamoyl chloride under basic conditions . Key considerations include:
- Reagent selection : Use of phenyl chloroformate for direct carbamate formation, as demonstrated in the synthesis of primary carbamates via 3,4-dimethoxyphenethylamine coupling .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while bases like triethylamine neutralize HCl byproducts.
- Purification : Column chromatography or recrystallization ensures purity, especially for compounds prone to dimerization or thermal decomposition .
How can spectroscopic techniques like NIR be optimized for characterizing this compound functional groups?
Basic Question
Near-infrared (NIR) spectroscopy is effective for identifying carbamate functional groups. Key absorption bands for this compound appear at 1475 nm (first overtone of N–H stretching) and 1960 nm (combination bands of C=O and N–H vibrations) . Methodological tips:
- Sample preparation : Dissolve this compound in acetone (10% w/v) to minimize solvent interference.
- Pathlength calibration : Use 2 mm and 10 mm cuvettes to resolve overlapping peaks in complex mixtures (e.g., isocyanate-carbamate systems) .
- Validation : Cross-reference with HPLC or NMR to confirm structural assignments, particularly when unexpected byproducts arise .
How can researchers address contradictory activity data in this compound-based enzyme inhibition studies?
Advanced Question
Contradictions in inhibitory potency often stem from differences in carbamate electrophilicity and enzyme active-site accessibility. For instance:
- Electrophilicity effects : Phenyl carbamates (e.g., JW843) exhibit lower monoacylglycerol lipase (MAGL) inhibition compared to p-nitrophenyl (PNP) carbamates (JW842) due to reduced electrophilicity of the carbonyl carbon .
- Off-target activity : Competitive activity-based protein profiling (ABPP) with fluorophosphonate-rhodamine (FP-Rh) probes can identify off-target serine hydrolases, such as ABHD6 or LYPLA1/2, which may explain discrepancies between in vitro and cellular assays .
- Dose-response validation : Perform IC₅₀ titrations across multiple concentrations (1–100 μM) to distinguish selective inhibitors from promiscuous binders .
What strategies are effective in utilizing this compound as a directing group in catalytic asymmetric synthesis?
Advanced Question
Phenyl carbamates serve as traceless directing groups in rhodium-catalyzed atroposelective reactions. Key methodologies include:
- Substrate design : Use O-phenyl-N-methoxy carbamates to enable regioselective C–H olefination of alkynes, achieving enantiomeric ratios (e.r.) up to 88:12 .
- Catalyst optimization : Chiral rhodium complexes (e.g., (R)-Rh1cat.) with acetate counterions enhance stereocontrol in methanol solvent systems .
- Mechanistic probes : Isotopic labeling (e.g., D₂O quenching) or kinetic studies can confirm carbamate elimination pathways and rule out competing mechanisms.
How to troubleshoot unexpected byproduct formation during this compound synthesis under nucleophilic conditions?
Advanced Question
Unexpected byproducts, such as dimers or isocyanate intermediates, often arise from carbamate instability or competing reactions:
- Thermal decomposition : Monitor reaction temperatures rigorously; phenyl carbamates can decompose to isocyanates above 60°C, leading to dimerization (e.g., via [2+2] cycloaddition) .
- Nucleophile compatibility : Avoid strong nucleophiles (e.g., Grignard reagents) that may displace the carbamate group. For example, attempts to add trimethylsilylmethyl groups to phenyl carbamates resulted in unidentified red-colored byproducts, likely due to silyl-group incompatibility .
- Analytical triage : Use tandem LC-MS and ²H/¹³C NMR to characterize unanticipated products when traditional spectroscopy is insufficient .
What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in this compound nematicides?
Advanced Question
For SAR studies, multivariate analysis is critical to isolate substituent effects:
- ANOVA modeling : Evaluate concentration-dependent mortality data (e.g., 24-hour LC₅₀ values) to identify statistically significant substituent contributions. For example, 4-methoxyphenyl derivatives showed 51.8% nematode mortality, while 2,4-dimethoxyphenyl analogs had reduced activity (35%), highlighting steric and electronic trade-offs .
- QSAR parameters : Incorporate Hammett σ values and molar refractivity to predict bioactivity trends.
- Control experiments : Compare carbamate derivatives against non-carbamate precursors (e.g., 2-propen-1-ones) to quantify the "carbamoyloxy effect" on potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
